N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the thiophene and piperidine rings, followed by their attachment to the pyrido[2,3-d]pyrimidine core. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound.
Cyclization Reactions: These reactions form ring structures, such as the piperidine ring, through intramolecular bonding.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used as a tool to study biological pathways and molecular targets.
Material Science: The thiophene ring in this compound makes it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Pyrimidine Derivatives: Compounds containing pyrimidine cores, such as certain antiviral and anticancer agents, share structural similarities with N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}pyrido[2,3-d]pyrimidin-4-amine.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and applications. The presence of both thiophene and piperidine rings, along with the pyrido[2,3-d]pyrimidine core, makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-3-15-17(19-7-1)21-13-22-18(15)20-8-11-23-9-5-14(6-10-23)16-4-2-12-24-16/h1-4,7,12-14H,5-6,8-11H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDCBBMHGNPYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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